molecular formula C8H10N2 B142392 4-Ethenyl-2,6-dimethylpyrimidine CAS No. 127588-28-7

4-Ethenyl-2,6-dimethylpyrimidine

Cat. No.: B142392
CAS No.: 127588-28-7
M. Wt: 134.18 g/mol
InChI Key: WTOVTOPNAJJTAD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Ethenyl-2,6-dimethylpyrimidine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to be involved in the metabolism of levodopa by gut bacteria

Metabolic Pathways

It is known that some pyrimidine derivatives are involved in the metabolism of levodopa by gut bacteria

Preparation Methods

The synthesis of 4-ethenyl-2,6-dimethylpyrimidine typically involves several key steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced to facilitate the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced to facilitate the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction to complete the methoxylation reaction.

Chemical Reactions Analysis

4-Ethenyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the ethenyl or dimethyl groups are replaced by other functional groups.

Scientific Research Applications

4-Ethenyl-2,6-dimethylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

4-Ethenyl-2,6-dimethylpyrimidine can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethenyl-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-5-6(2)9-7(3)10-8/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVTOPNAJJTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127588-28-7
Record name 4-ethenyl-2,6-dimethylpyrimidine
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